
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is a chemical compound that features a trifluoromethyl group attached to a thiophene ring, which is further substituted with two methyl groups at the 2 and 5 positions. The borate group is attached to the thiophene ring, making this compound a unique organoboron compound. Organoboron compounds are known for their versatility in organic synthesis and their applications in various fields such as materials science, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate typically involves the reaction of 2,5-dimethylthiophene with a boron-containing reagent under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where 2,5-dimethylthiophene is reacted with a boron trifluoride etherate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs.
Mécanisme D'action
The mechanism of action of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate involves its interaction with specific molecular targets and pathways. The borate group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-thiophen-3-yl)-thiazol-2-ylamine: A similar compound with a thiazole ring instead of a borate group.
4-Chloro-2-methoxyaniline: Another compound with a different functional group but similar thiophene substitution pattern.
Uniqueness
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is unique due to the presence of the borate group, which imparts distinct reactivity and properties compared to other thiophene derivatives. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
1294551-85-1 |
|---|---|
Formule moléculaire |
C6H7BF3S- |
Poids moléculaire |
178.9909896 |
Synonymes |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


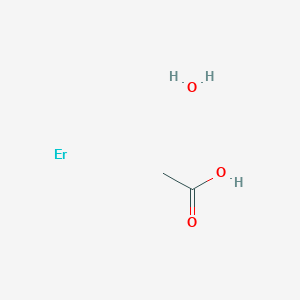
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
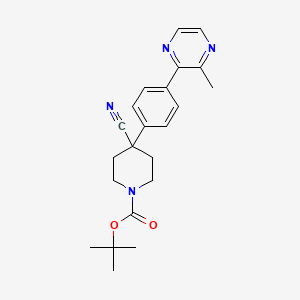
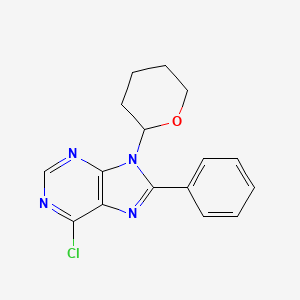
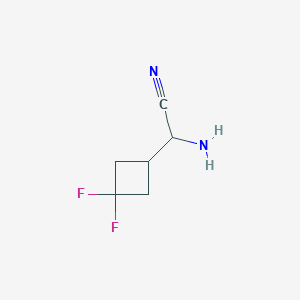
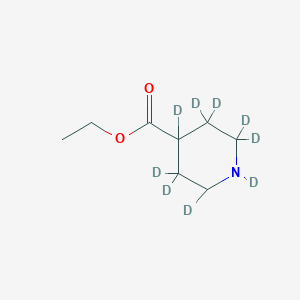
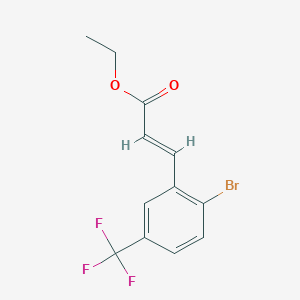
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
